Mebezonium Iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

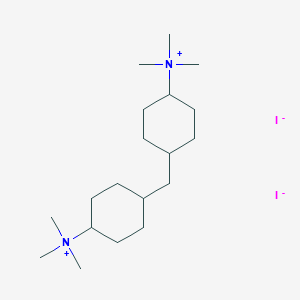

Mebezonium Iodide is a quaternary ammonium compound with the molecular formula C₁₉H₄₀I₂N₂ . It is known for its use in veterinary medicine, particularly in euthanasia formulations such as Tanax, where it acts as a muscle relaxant . The compound is also referred to by its systematic name, trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mebezonium Iodide can be synthesized through a series of chemical reactions involving the quaternization of amines. The typical synthetic route involves the reaction of cyclohexylmethylamine with iodomethane under controlled conditions to form the quaternary ammonium salt . The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Mebezonium Iodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as or . The reaction conditions often include aqueous or alcoholic solvents at room temperature.

Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like or in acidic or neutral media.

Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxylated derivatives , while oxidation reactions can produce carbonyl compounds .

Scientific Research Applications

Mechanism of Action

Mebezonium Iodide exerts its effects by targeting the neuromuscular junction . It acts as a muscle relaxant by blocking the transmission of nerve impulses to the muscles. This is achieved through the inhibition of acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis . The compound’s quaternary ammonium structure allows it to interact with the negatively charged sites on the acetylcholine receptors, preventing the binding of acetylcholine and subsequent muscle contraction .

Comparison with Similar Compounds

Tetracaine: A local anesthetic used in combination with Mebezonium Iodide in euthanasia formulations.

Embutramide: A sedative drug also used in euthanasia formulations alongside this compound.

Decamethonium Iodide: Another quaternary ammonium compound with similar muscle relaxant properties.

Uniqueness: this compound is unique due to its specific combination of muscle relaxant properties and its use in veterinary euthanasia formulations. Unlike other quaternary ammonium compounds, it is specifically formulated to provide a rapid and effective means of inducing muscle paralysis in animals .

Properties

CAS No. |

7681-78-9 |

|---|---|

Molecular Formula |

C19H40IN2+ |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;iodide |

InChI |

InChI=1S/C19H40N2.HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;/h16-19H,7-15H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

DCRDVAAKUAOJMY-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-] |

Key on ui other cas no. |

7681-78-9 |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

4,4’-Methylenebis[N,N,N-trimethyl-cyclohexanaminium Diiodide; _x000B_(Methylenedi-1,4-cyclohexylene)bis[trimethylammonium Iodide]; _x000B_4,4’-Methylenebis(cyclohexyltrimethylammonium Iodide); |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Mebezonium Iodide?

A: this compound is a quaternary ammonium compound that acts as an acetylcholine inhibitor. [] While the specific details of its interaction with acetylcholine receptors haven't been extensively studied in the provided research, its classification suggests it likely acts as a neuromuscular blocking agent. This means it likely prevents acetylcholine from binding to its receptors at the neuromuscular junction, ultimately leading to muscle paralysis. []

Q2: How is this compound typically administered, and what is its distribution in the body?

A: While the research primarily focuses on forensic analysis after suicides, it indicates that this compound is typically administered intravenously as part of the Tanax® (T-61) formulation used for animal euthanasia. [, , , ] In a studied case, this compound showed a wide distribution in the body, with the highest concentration found in the liver (24.80 mg/kg) and the lowest in muscle tissue (2.80 mg/kg). [] This suggests that the compound might undergo different rates of distribution and metabolism in various organs.

Q3: What are the primary concerns regarding the safety and potential misuse of this compound?

A: The research highlights a significant concern regarding the misuse of Tanax®, which contains this compound, in suicide attempts. [, , ] This emphasizes the need for stricter control and regulations surrounding the access and distribution of this veterinary euthanasia solution. Additionally, while the research doesn't explicitly discuss long-term toxicity, the potent pharmacological effects of this compound, particularly its ability to induce muscle paralysis and potentially respiratory failure, underscore the need for caution and responsible use within its intended veterinary applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.